Target Selectivity: AS-2077715 Exhibits >6,600-Fold Selective Inhibition of Fungal vs. Mammalian Complex III
AS-2077715 demonstrates a pronounced selectivity window for fungal mitochondrial Complex III over mammalian orthologs. The IC50 for inhibiting ubiquinol-cytochrome c reductase activity in Trichophyton mentagrophytes is 0.9 ng/mL, whereas 6,000-20,000 ng/mL is required to achieve comparable inhibition in mammalian Complex III [1]. In contrast, many first-generation Complex III inhibitors lack this degree of selectivity, resulting in higher mammalian cytotoxicity. This differential is further supported by cytotoxicity assays showing a MIC of 0.08 μg/mL against T. mentagrophytes compared to a mammalian cell cytotoxicity threshold of >6 μg/mL [2].
| Evidence Dimension | Inhibitory Activity (IC50) and Cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 0.9 ng/mL (fungal Complex III); MIC = 0.08 μg/mL (T. mentagrophytes); Cytotoxicity >6 μg/mL (mammalian cells) |
| Comparator Or Baseline | Mammalian Complex III: 6,000-20,000 ng/mL |
| Quantified Difference | >6,600-fold selectivity for fungal over mammalian Complex III |
| Conditions | Ubiquinol-cytochrome c reductase activity assay (T. mentagrophytes vs. mammalian Complex III); Broth microdilution MIC assay (T. mentagrophytes); Mammalian cell cytotoxicity assay |
Why This Matters
This extreme selectivity is a primary procurement differentiator; researchers studying fungal respiration can confidently use AS-2077715 without the confounding variable of off-target mammalian toxicity that plagues less selective Complex III inhibitors.
- [1] Ohsumi K, Watanabe M, Fujie A. AS2077715 is a selective inhibitor of fungal mitochondrial cytochrome bc₁ complex. J Antibiot (Tokyo). 2014 Oct;67(10):713-6. View Source
- [2] Ohsumi K, Masaki T, Takase S, Watanabe M, Fujie A. AS2077715: a novel antifungal antibiotic produced by Capnodium sp. 339855. J Antibiot (Tokyo). 2014 Oct;67(10):707-11. View Source
